1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one
Description
1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one is a brominated aromatic ketone characterized by a thiophene ring substituted with a bromine atom at the 5-position, connected via a phenyl group to an acetyl moiety. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the bromine atom and the aromatic thiophene system.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(13)15-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBZCCORSAPZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene followed by a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative. The reaction typically employs palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-[4-(5-bromothiophen-2-yl)phenyl]ethan-1-one in anticancer applications. For instance, chalcone derivatives with thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse mammary tumor) cells. The IC50 values for these compounds ranged from 6.59 to 12.51 μM, indicating potent anticancer activity .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MDA-MB-231 | 6.59 |
| Compound 2 | MDA-MB-231 | 10.41 |
| Compound 3 | MDA-MB-231 | 12.51 |
| Compound 5 | 4T1 | 213.7 |
These findings suggest that the incorporation of bromothiophene structures may enhance the biological activity of chalcone derivatives, potentially leading to new therapeutic agents for cancer treatment.
Antioxidant Properties
In addition to anticancer properties, certain derivatives have shown antioxidant activity comparable to ascorbic acid, with effective concentrations (EC50) around 31 μM . This property is crucial in developing compounds that can mitigate oxidative stress-related diseases.
Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, particularly for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications, facilitating the development of new materials or bioactive molecules . For example, the synthesis of ferrocenyl chalcones through reactions involving bromothiophene derivatives has been reported, showcasing their versatility in creating novel chemical entities with potential biological activity .
Table 2: Synthesis Pathways Involving Bromothiophene Derivatives
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Chalcone Synthesis | Ferrocenyl Chalcones | 61 |
| Heterocyclic Compounds | Novel Thiophene Derivatives | Varies |
Electronic Properties
Compounds like this compound are also explored for their electronic properties in materials science. The presence of bromothiophene enhances charge transport characteristics, making them suitable candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films is particularly valuable in these applications .
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory and Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, and inferred properties based on available evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Modifications | Key Properties/Applications | Evidence ID |
|---|---|---|---|
| 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one | 5-Bromo-thiophene, phenyl, acetyl | Electrophilic reactivity, pharmaceutical intermediate | [16], [17] |
| 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | Methyl at thiophene 4-position | Increased lipophilicity, altered metabolic stability | [16] |
| 1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one | Bromoalkoxy chain | Enhanced solubility, potential CNS activity | [12] |
| 1-(4-(3-Piperidin-1-ylpropoxy)phenyl)ethan-1-one | Piperidine moiety | Improved receptor binding (e.g., H3 histamine) | [11] |
| 1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one | Thioether linkage with chlorophenyl | Tunable electronic properties, catalyst in C–S coupling | [7] |
| 1-(4-Phenyl-5-(p-tolylimino)thiadiazol-2-yl)ethan-1-one | Thiadiazole core with tolylimino group | Chelation potential, antimicrobial activity | [10] |
| 1-(4-(Cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one | Cyclohexylvinyl substituent | Antimicrobial activity (tested against S. aureus) | [3] |
Key Comparative Insights
Electronic and Steric Effects: The 5-bromo-thiophene group in the target compound enhances electrophilicity compared to non-halogenated analogs, favoring reactions like Suzuki-Miyaura coupling . In contrast, the 4-methyl-thiophene derivative () exhibits increased steric bulk, which may reduce reactivity but improve metabolic stability in drug design. Thioether-linked analogs (e.g., ) introduce sulfur-mediated electronic effects, enabling applications in photoredox catalysis or as intermediates in heterocycle synthesis .
Biological Activity :
- Piperidine-substituted derivatives () demonstrate enhanced blood-brain barrier penetration due to the basic nitrogen, making them candidates for neuroactive compounds .
- Pyrazole and thiadiazole derivatives () show antimicrobial and anti-inflammatory properties, though the bromothiophene analog’s biological profile remains less explored in the provided evidence .
Synthetic Utility :
- Bromoalkoxy chains () improve solubility in polar solvents, facilitating purification and downstream reactions .
- The acetyl group in all analogs serves as a versatile handle for condensation reactions (e.g., Claisen-Schmidt in ) to generate chalcones or heterocyclic scaffolds .
Research Findings and Data
Structural Analysis
- X-ray crystallography of thiadiazole derivatives () confirmed planarity of the aromatic systems, with bond lengths (e.g., C=C at 1.379 Å) consistent with conjugated systems, suggesting stability in biological environments .
Biological Activity
1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one, also known as a bromothiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various organic reactions, typically involving:
- Bromination : Starting from thiophene, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Coupling Reactions : The final product is often formed through coupling reactions between bromothiophene and other aromatic compounds, facilitated by a suitable linker.
Anticancer Properties
Research indicates that compounds containing the bromothiophene moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures possess potent cytotoxic effects against various cancer cell lines. In particular, the compound has demonstrated:
- IC50 Values : Anticancer activity with IC50 values ranging from 9.8 μM to over 200 μM across different studies .
- Selectivity : Some derivatives showed promising selectivity against cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Effectiveness Against Gram-positive Bacteria : Several studies reported that related compounds effectively inhibited the growth of gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against gram-negative strains like Escherichia coli .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of cancer cell proliferation or bacterial growth. For example, it has been suggested that certain derivatives inhibit histone modifying enzymes, which play a crucial role in cancer progression .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling 5-bromothiophene derivatives with 4-acetylphenylboronic acids via Suzuki-Miyaura cross-coupling. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
- Base optimization : K₂CO₃ or Na₂CO₃ for maintaining pH > 7 to prevent boronic acid decomposition.
- Temperature control : Reflux at 80–100°C for 12–24 hours.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for thiophene and phenyl groups) and carbonyl (δ ~2.6 ppm for acetyl). DEPTQ NMR confirms quaternary carbons (e.g., ketone carbon) .
- FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .
- Mass spectrometry : Molecular ion [M+H]⁺ expected at m/z 295 (C₁₂H₉BrOS⁺).
Q. How is crystallographic data for this compound refined, and what software is recommended?
SHELXL/SHELXTL are industry standards for small-molecule refinement. Key steps:
- Data collection: High-resolution (<1.0 Å) X-ray diffraction.
- Parameterization: Anisotropic displacement parameters for Br and S atoms.
- Validation: Check R-factor convergence (R₁ < 0.05) and residual electron density maps .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions often arise from:
- Dynamic effects : Rotamers in the acetyl group cause splitting. Variable-temperature NMR (VT-NMR) at 298–400 K can average signals.
- Impurity interference : Use HSQC/HMBC to distinguish coupling artifacts from genuine peaks.
- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra to isolate solvent-induced shifts .
Q. What computational methods validate the electronic structure and reactivity of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps (~4.5 eV) to predict electrophilic aromatic substitution sites.
- Molecular dynamics (MD) : Simulate solvation effects in toluene/water mixtures to model aggregation behavior.
- Docking studies : For biological applications, dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
Q. What strategies mitigate low yields in bromothiophene coupling reactions?
Q. How can biological activity assays (e.g., antimicrobial screening) be designed for this compound?
- In vitro assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via microbroth dilution (MIC values). Include positive controls (e.g., ciprofloxacin).
- Cytotoxicity : Use MTT assay on HEK-293 cells to establish IC₅₀.
- Mechanistic studies : ROS detection via DCFH-DA fluorescence to assess oxidative stress induction .
Methodological Considerations Table
Data Contradiction Analysis
Case Study : Discrepancies in reported melting points (e.g., 120°C vs. 125°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
